Positional Bromine Regioisomerism: 4-Bromo vs. 2-Bromo Substitution in N-Methylthiophene-3-carboxamide Scaffolds
4-Bromo-N-methylthiophene-3-carboxamide (CAS 1849313-58-1) is the 4-bromo regioisomer, whereas 2-bromo-N-methylthiophene-3-carboxamide (CAS 2110881-05-3) bears bromine at the 2-position. In related thiophene carboxamide kinase inhibitor patents, the 4-position substitution pattern is explicitly claimed as part of the generic formula (Formula I) for IKK2 and protein kinase inhibition, indicating that regioisomerism is not interchangeable and that 4-bromo substitution confers distinct binding interactions within the kinase ATP-binding pocket [1]. The 2-bromo regioisomer (CAS 2110881-05-3) is commercially available but lacks equivalent patent precedence for kinase inhibitor applications . This regioisomeric distinction is critical for researchers replicating patented synthetic routes or developing SAR series.
| Evidence Dimension | Regioisomeric position of bromine substitution on thiophene-3-carboxamide scaffold |
|---|---|
| Target Compound Data | Bromine at 4-position (CAS 1849313-58-1) |
| Comparator Or Baseline | 2-Bromo-N-methylthiophene-3-carboxamide (bromine at 2-position; CAS 2110881-05-3) |
| Quantified Difference | Regioisomers are distinct chemical entities with divergent patent protection and synthetic utility; quantitative activity data for the specific 4-bromo compound are not publicly available, but class-level patent claims indicate the 4-substitution pattern is essential for claimed IKK2 and protein kinase inhibitory activity. |
| Conditions | Patent US20150038535A1, claim structure and formula definitions |
Why This Matters
Researchers replicating patented synthetic routes or developing SAR series must use the correct regioisomer to match prior art and avoid failed cross-coupling or off-target biological activity.
- [1] Vertex Pharmaceuticals. Thiophene-carboxamides useful as inhibitors of protein kinases. US Patent Application US20150038535A1, filed September 2, 2014. View Source
